BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Validating
AZD1208 Hydrochloride Targets with
CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1208 hydrochloride

Cat. No.: B560551

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 hydrochloride is a potent and selective, orally available pan-Pim kinase inhibitor
that targets all three isoforms: PIM1, PIM2, and PIM3.[1][2] Pim kinases are a family of
serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by
regulating various downstream signaling pathways.[3][4] Overexpression of Pim kinases has
been implicated in the pathogenesis of various hematological malignancies and solid tumors,
making them an attractive target for cancer therapy.[3] AZD1208 has demonstrated efficacy in
preclinical models of acute myeloid leukemia (AML) and other cancers.[1] Its mechanism of
action involves the induction of cell cycle arrest and apoptosis through the modulation of
downstream targets such as 4EBP1, p70S6K, S6, and STAT3.[3]

Target validation is a critical step in drug development to ensure that a drug's therapeutic
effects are mediated through its intended molecular target.[5] The advent of CRISPR/Cas9
genome editing technology has revolutionized this process by enabling the precise knockout of
specific genes.[6][7] By comparing the phenotypic effects of a drug with the genetic knockout of
its putative target, researchers can gain a higher degree of confidence in the drug's mechanism
of action.
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These application notes provide a comprehensive guide for researchers to validate the targets
of AZD1208 hydrochloride using the CRISPR/Cas9 system. The following sections detail the
necessary protocols for generating PIM kinase knockout cell lines and performing subsequent
functional and molecular analyses to compare the effects of genetic knockout with AZD1208
treatment.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained
from the described experiments.

Table 1: Cell Viability (IC50 Values)

CellLine arental PIM1 KO PIM2 KO PIM3 KO Pan-PIM KO
IC50 (pM) IC50 (pM) IC50 (uM) IC50 (uM) IC50 (uM)

MOLM-16

KG-1a

Other

Table 2: Gene Expression Analysis (Fold Change)

AZD1208 PiM1 PIM2 PIM3 Pan-PIM

Gene
Treatment Knockout Knockout Knockout Knockout

PIM1

PIM2

PIM3

c-Myc

p27

Table 3: Protein Expression and Phosphorylation (Relative Densitometry)
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AZD1208 PIM1
Treatment

Protein
Knockout

PIM2
Knockout

PIM3 Pan-PIM

Knockout Knockout

p-4EBP1
(Thr37/46)

Total 4EBP1

p-p70S6K
(Thr389)

Total p70S6K

p-S6
(Ser235/236)

Total S6

p-STAT3
(Tyr705)

Total STAT3

Cleaved

Caspase-3

Experimental Protocols

CRISPRI/Cas9-Mediated Knockout of PIM Kinases

This protocol describes the generation of PIM1, PIM2, and PIM3 knockout cancer cell lines

using a lentiviral-based CRISPR/Cas9 system.

Materials:

HEK?293T cells for lentivirus production

LentiCRISPRV2 plasmid (Addgene #52961)

Packaging plasmids (e.g., psPAX2 and pMD2.G)

Target cancer cell line (e.g., MOLM-16, KG-1a)
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sgRNA sequences targeting PIM1, PIM2, and PIM3

Lipofectamine 3000 or other transfection reagent

Puromycin

Polybrene

Protocol:

e SgRNA Design and Cloning:

[¢]

Design at least two sgRNAs targeting an early exon of each PIM kinase using a publicly
available tool (e.g., CRISPOR).

[¢]

Synthesize and anneal complementary oligonucleotides for each sgRNA.

[¢]

Clone the annealed oligos into the BsmBI-digested lentiCRISPRv2 plasmid.

[e]

Verify the insertion by Sanger sequencing.

e Lentivirus Production:

o Co-transfect the lentiCRISPRv2-sgRNA plasmid along with packaging plasmids into
HEK?293T cells using a suitable transfection reagent.

o Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

o Filter the supernatant through a 0.45 pum filter.

e Transduction of Target Cells:

o Plate the target cancer cells at an appropriate density.

o Transduce the cells with the lentiviral particles in the presence of Polybrene (8 pug/mL).

o After 24 hours, replace the medium with fresh medium containing puromycin to select for
transduced cells. The optimal puromycin concentration should be determined by a Kill
curve.
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Validation of Knockout:
o Expand the puromycin-resistant cells.

o Verify the knockout of the target PIM kinase at the protein level by Western blotting and at
the genomic level by sequencing the target locus.

o For pan-PIM knockout, sequentially transduce cells with sgRNAs targeting each PIM
isoform.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well plates
Parental and PIM knockout cell lines
AZD1208 hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Protocol:

Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight (for
adherent cells).

Treat the cells with a serial dilution of AZD1208 hydrochloride for 72 hours. Include a
vehicle control (DMSO).

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Carefully remove the medium and add 150 pL of solubilization solution to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

e Calculate the IC50 values using a suitable software.

Western Blotting

This protocol is for detecting the expression and phosphorylation status of key proteins in the
PIM signaling pathway.

Materials:

Parental and PIM knockout cell lines

e AZD1208 hydrochloride

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA)

o SDS-PAGE gels

» PVDF membrane

e Primary antibodies (e.g., anti-PIM1, anti-p-4EBP1, etc.)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Protocol:

o Treat cells with AZD1208 or vehicle for the desired time.
e Lyse the cells in lysis buffer on ice.

o Determine the protein concentration of the lysates.
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e Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with 5% BSA or non-fat milk in TBST.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

» Detect the signal using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of PIM kinases and their
downstream targets.

Materials:

Parental and PIM knockout cell lines

e AZD1208 hydrochloride

¢ RNA extraction kit

e CcDNA synthesis kit

e SYBR Green or TagMan master mix

o Gene-specific primers

e Real-time PCR system

Protocol:

e Treat cells with AZD1208 or vehicle.
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Extract total RNA from the cells.

Synthesize cDNA from the RNA.

Perform gqRT-PCR using gene-specific primers and a suitable master mix.

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Calculate the fold change in gene expression using the AACt method.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.

Materials:

Parental and PIM knockout cell lines

AZD1208 hydrochloride

70% cold ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Treat cells with AZD1208 or vehicle for 24-48 hours.

Harvest and wash the cells with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
Incubate at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in Pl staining solution.

Incubate for 30 minutes in the dark at room temperature.
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» Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

Parental and PIM knockout cell lines

AZD1208 hydrochloride

Annexin V-FITC and Propidium lodide (PI) staining kit

Binding buffer

Flow cytometer

Protocol:

e Treat cells with AZD1208 or vehicle for the desired time.

Harvest and wash the cells with cold PBS.

Resuspend the cells in 1X binding buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate for 15 minutes in the dark at room temperature.

Add 1X binding buffer and analyze the cells by flow cytometry within 1 hour.

Visualizations
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Caption: AZD1208 Signaling Pathway.
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Caption: CRISPR/Cas9 Target Validation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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